1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further modified with an amine group and hydrochloride salt
Preparation Methods
The synthesis of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-1H-pyrazole. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 5-position of the pyrazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-pyrazol-5-amine hydrochloride can be compared with other pyrazole derivatives such as:
1-(4-Bromophenyl)piperazine Hydrochloride: Similar in structure but with a piperazine ring instead of a pyrazole ring.
4-Bromophenylhydrazine Hydrochloride: Contains a hydrazine group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9BrClN3 |
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Molecular Weight |
274.54 g/mol |
IUPAC Name |
2-(4-bromophenyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13;/h1-6H,11H2;1H |
InChI Key |
NNEJNZIZSHMUJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)N)Br.Cl |
Origin of Product |
United States |
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